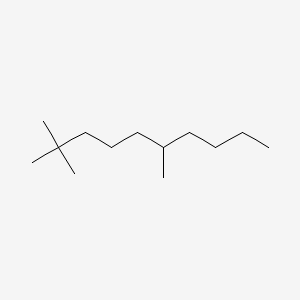
2,2,6-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by its three methyl groups attached to the second and sixth carbon atoms of the decane chain. This compound is typically a colorless liquid at room temperature and is known for its relatively low volatility and high stability.
Synthetic Routes and Reaction Conditions:
Alkylation of Decane: One common method involves the alkylation of decane with isopropyl groups. This process typically uses a strong base like sodium hydride to facilitate the reaction.
Rearrangement Reactions: Another method includes the rearrangement of 1-decene with isopropyl groups under specific catalytic conditions to yield this compound.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes.
Fractional Distillation: Post-synthesis, fractional distillation is often employed to isolate and purify this compound from a mixture of hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Halogenation: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Halogenated Compounds: Halogenation typically yields compounds like 2,2,6-trimethyl-1-chlorodecane.
科学的研究の応用
2,2,6-Trimethyldecane has several applications across various fields:
Chemistry: It is used as a solvent and a reference compound in chromatographic analysis due to its stability and well-defined properties.
Biology: In biological studies, it serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: While not directly used in therapeutics, it is often part of studies related to drug delivery systems and the behavior of hydrophobic compounds in biological membranes.
Industry: It is utilized in the formulation of lubricants, fuels, and as a diluent in the production of resins and coatings.
作用機序
The effects of 2,2,6-Trimethyldecane are primarily physical rather than biochemical due to its inert nature. Its mechanism of action in applications like solvents or lubricants involves:
Solubility: Its ability to dissolve various organic compounds without reacting with them.
Lubrication: Reducing friction between surfaces due to its molecular structure and physical properties.
類似化合物との比較
2,4,6-Trimethyldecane: Another branched alkane with similar molecular weight and properties but different branching positions.
2,2,4-Trimethylpentane (Isooctane): Known for its use in gasoline, it shares the branched structure but has a shorter carbon chain.
Uniqueness:
Branching Pattern: The specific branching at the second and sixth positions makes 2,2,6-Trimethyldecane unique in its physical and chemical properties compared to other branched alkanes.
Applications: Its specific use in industrial applications like lubricants and solvents highlights its unique stability and low volatility.
特性
CAS番号 |
62237-97-2 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,2,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChIキー |
GHVQJGOEZGHZJM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



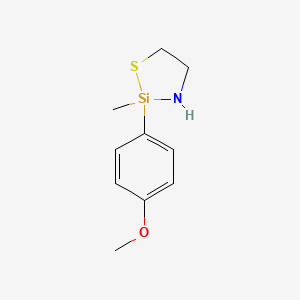
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)

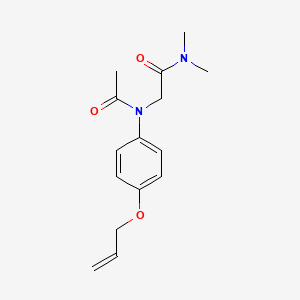
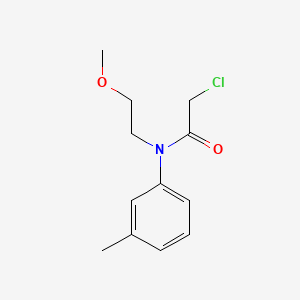
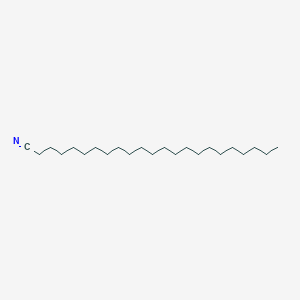
![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
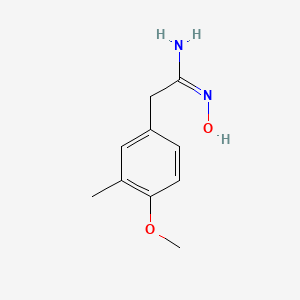
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
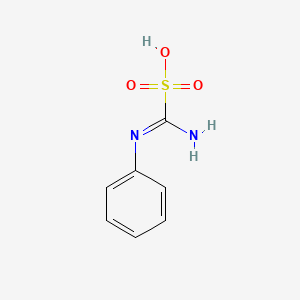
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
